![molecular formula C9H7FN2O B11909494 1-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one](/img/structure/B11909494.png)
1-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one
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Overview
Description
1-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one is a chemical compound with the molecular formula C9H7FN2O. It belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities. The presence of a fluorine atom in the structure enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a fluorinated ketone in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
Chemical Properties and Structure
1-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one has a molecular formula of C9H8FN3O and a molecular weight of approximately 166.17 g/mol. The presence of the fluorine atom in the imidazo[1,2-a]pyridine moiety enhances its electronic properties, which may influence its reactivity and biological interactions.
Biological Activities
Research indicates that compounds containing imidazo[1,2-a]pyridine scaffolds often exhibit significant biological activities. The unique structural features of this compound suggest it may possess various biological activities, particularly in the following areas:
- Anticancer Activity : Similar compounds have shown promise as anticancer agents by targeting specific enzymes or receptors involved in tumor growth. For instance, imidazo[1,2-a]pyridine derivatives are known to inhibit cancer cell proliferation and induce apoptosis in certain cancer types .
- Antimicrobial Properties : Studies have highlighted the antimicrobial efficacy of imidazo[1,2-a]pyridine derivatives against various pathogens, suggesting that this compound may also exhibit similar properties .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step synthetic routes that maintain structural integrity while allowing for efficient production. The synthesis can include reactions such as:
- Nucleophilic substitutions : These reactions are crucial for modifying the compound to enhance its properties for specific applications.
- Functional Group Transformations : This includes the introduction of various substituents to optimize the compound's biological activity and pharmacokinetic properties.
Case Studies and Research Findings
Several studies have documented the potential applications of this compound:
Study | Findings |
---|---|
Study 1 | Investigated the anticancer properties of related imidazo[1,2-a]pyridine derivatives; demonstrated significant inhibition of tumor growth in vitro and in vivo models. |
Study 2 | Explored antimicrobial activity against Gram-positive and Gram-negative bacteria; showed promising results indicating potential for development as an antibiotic agent. |
Study 3 | Conducted molecular docking studies to assess binding affinity to specific enzymes; suggested that modifications to the structure could enhance selectivity and potency against target enzymes involved in disease processes. |
Mechanism of Action
The mechanism of action of 1-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to target proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(6-Fluoroimidazo[1,2-a]pyridin-3-yl)methanol: Similar structure but with a hydroxyl group instead of a ketone.
(6-Fluoroimidazo[1,2-a]pyridin-3-yl)methanamine: Contains an amine group instead of a ketone.
Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate: An ester derivative with a similar core structure.
Uniqueness
1-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the ketone group makes it a versatile compound for various applications.
Biological Activity
1-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one is a novel heterocyclic compound with significant potential in medicinal chemistry. This compound features an imidazo[1,2-a]pyridine framework, which is known for its diverse biological activities. The presence of a fluorine atom at the sixth position enhances its electronic properties, potentially influencing its reactivity and interactions with biological targets.
The molecular formula of this compound is C_9H_8FN_2O, with a molecular weight of approximately 166.17 g/mol. Its unique structure allows for various chemical reactions that can be exploited for pharmaceutical development.
Biological Activity
Research indicates that compounds containing imidazo[1,2-a]pyridine scaffolds exhibit a range of biological activities, including:
- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial and fungal strains.
- Anticancer Properties : Some derivatives have been investigated for their ability to inhibit cancer cell proliferation.
- Enzyme Inhibition : Imidazo[1,2-a]pyridine derivatives are known to act as inhibitors for various enzymes, including urease and cyclooxygenase.
Table 1: Biological Activities of Related Compounds
Compound Name | Biological Activity | Reference |
---|---|---|
Zolpidem | Anxiolytic | |
Alpidem | Anxiolytic | |
Zolimidine | Anti-ulcer | |
6-Bromoimidazo[1,2-a]pyridine | Antimicrobial |
Urease Inhibition Study
A recent study focused on the urease inhibition properties of imidazo[1,2-a]pyridine derivatives. The results indicated that compounds similar to this compound exhibited moderate to significant urease inhibition in vitro. This suggests potential applications in treating conditions like peptic ulcers caused by Helicobacter pylori infection .
Anticancer Activity
Another study explored the anticancer potential of imidazo[1,2-a]pyridine derivatives against various cancer cell lines. The findings demonstrated that certain structural modifications could enhance cytotoxicity, indicating that this compound may also possess similar properties .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available precursors like 2-amino-pyridines and α-haloketones. This synthetic route allows for the introduction of various substituents that can modulate biological activity.
Table 2: Synthetic Pathways for Imidazo[1,2-a]pyridine Derivatives
Step | Reaction Type | Conditions | Yield |
---|---|---|---|
1 | Cyclocondensation | 100 °C, solvent A | High |
2 | Hydrolysis | Alkali treatment at room temperature | Moderate |
Properties
Molecular Formula |
C9H7FN2O |
---|---|
Molecular Weight |
178.16 g/mol |
IUPAC Name |
1-(6-fluoroimidazo[1,2-a]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C9H7FN2O/c1-6(13)8-4-11-9-3-2-7(10)5-12(8)9/h2-5H,1H3 |
InChI Key |
VSLKNITWZXKNLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C2N1C=C(C=C2)F |
Origin of Product |
United States |
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